propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate
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Overview
Description
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate the formation of the thiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine: In the medical field, propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for developing new drugs.
Industry: In industry, this compound may be used in the production of materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: This compound shares a similar thiophene core but has a different substituent pattern.
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate: This compound has a unique combination of substituents that contribute to its distinct properties.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with biological targets in a unique manner
Biological Activity
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate (CAS Number: 1513475-62-1) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The compound's molecular formula is C14H21NO3S, with a molecular weight of 283.39 g/mol. Its structure features a thieno[2,3-c]furan core with significant modifications that influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C14H21NO3S |
Molecular Weight | 283.39 g/mol |
CAS Number | 1513475-62-1 |
Research indicates that this compound exhibits inhibitory activity against several key kinases involved in cellular signaling pathways:
- GSK-3β Inhibition : The compound has been shown to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β) with an IC50 value of approximately 8 nM. This inhibition is crucial as GSK-3β is implicated in various diseases including Alzheimer's and diabetes .
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells at concentrations as low as 1 µM. This suggests potential therapeutic applications in neuroinflammatory conditions .
In Vitro Assays
A series of assays were conducted to evaluate the cytotoxicity and kinase inhibitory effects of the compound:
- Cell Viability Assays : Using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound was tested across various concentrations (0.1 to 100 µM). Notably, compounds with similar structures showed varying degrees of cytotoxicity; however, this compound did not significantly decrease cell viability at concentrations up to 10 µM .
- Kinase Inhibition : The compound was compared with known inhibitors like staurosporine and demonstrated competitive inhibition against GSK-3β and other kinases such as IKKβ and ROCK1. The results indicated a promising profile for further development into therapeutic agents targeting these pathways .
Summary of Efficacy Data
Assay Type | Result |
---|---|
GSK-3β IC50 | 8 nM |
NO Reduction | Significant at 1 µM |
IL-6 Reduction | Significant at 1 µM |
Cell Viability | No significant decrease up to 10 µM |
Case Studies
Recent studies have highlighted the potential applications of this compound in treating neurodegenerative diseases due to its dual action as both a kinase inhibitor and an anti-inflammatory agent:
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease pathology, the compound showed promise in reducing tau hyperphosphorylation through GSK-3β inhibition while also mitigating neuroinflammation by lowering pro-inflammatory cytokines like IL-6.
- Diabetes Research : The role of GSK-3β in insulin signaling pathways makes this compound a candidate for further exploration in diabetes management strategies.
Properties
IUPAC Name |
propan-2-yl 2-amino-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-7(2)17-12(16)8-9-10(19-11(8)15)14(5,6)18-13(9,3)4/h7H,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUOLOVRLUAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1C(OC2(C)C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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